![molecular formula C18H14ClN3O5S B2381587 Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate CAS No. 865247-21-8](/img/structure/B2381587.png)

Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

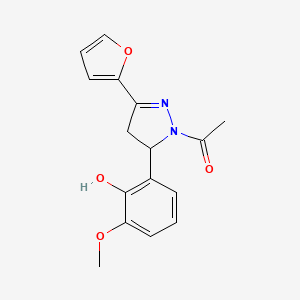

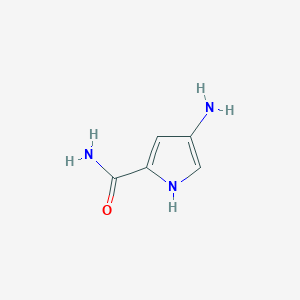

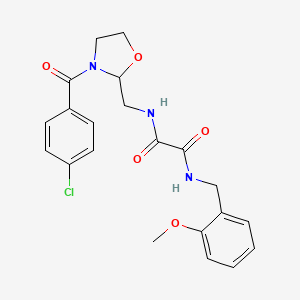

The compound is a derivative of benzothiazole, which is a heterocyclic compound. It has an imino group (-NH-) attached to the benzothiazole ring, a nitro group (-NO2) on the benzothiazole ring, and a chlorobenzoyl group (a benzoyl group with a chlorine atom) also attached to the benzothiazole ring. The compound also has an ethyl acetate group attached to the benzothiazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring, the introduction of the nitro and chlorobenzoyl groups, and the attachment of the ethyl acetate group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole ring is aromatic, which means it is planar and has a delocalized pi electron system. The nitro group is also planar, while the chlorobenzoyl and ethyl acetate groups are not .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the chlorobenzoyl group could undergo nucleophilic aromatic substitution .Scientific Research Applications

- Anticancer Potential : Researchers have explored the compound’s ability to inhibit cancer cell growth. Its benzothiazole moiety may interfere with cellular processes, making it a potential candidate for novel anticancer drugs .

- Anti-Inflammatory Properties : The nitro group in the structure suggests anti-inflammatory activity. Investigating its effects on inflammatory pathways could lead to new therapeutic agents .

- Photophysical Properties : Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate exhibits fluorescence properties. Researchers study its behavior in various solvents and matrices for applications in sensors and optoelectronic devices .

- Functionalization Reactions : Chemists use this compound as a building block for synthesizing more complex molecules. Its benzothiazole scaffold allows for diverse functional group modifications .

- Detection of Nitroaromatic Compounds : The nitro group makes it sensitive to nitroaromatic pollutants. Researchers explore its use in environmental monitoring and detection of explosives .

- Chiral Separation : The chiral center in the acetate group enables enantioselective separations. Scientists investigate its potential as a chiral stationary phase in chromatography .

- Enzyme Inhibition : The benzothiazole ring system may interact with enzymes. Researchers assess its inhibitory effects on specific enzymes, such as kinases or proteases .

- Antibacterial Activity : Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate could be a lead compound for developing antibacterial agents .

- Fluorescent Probes : Its fluorescence properties make it suitable for cellular imaging. Scientists explore its use as a fluorescent probe for tracking specific cellular processes .

- Quantum Chemical Calculations : Researchers perform computational studies to understand its electronic structure, reactivity, and stability. These insights guide further experimental investigations .

Medicinal Chemistry and Drug Development

Materials Science and Organic Synthesis

Environmental Chemistry and Analytical Methods

Pharmacology and Bioactivity Studies

Chemical Biology and Molecular Imaging

Theoretical Chemistry and Computational Studies

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O5S/c1-2-27-16(23)10-21-14-8-7-11(22(25)26)9-15(14)28-18(21)20-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLWFJDIQQOUFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2381506.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2381507.png)

![2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid](/img/structure/B2381508.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2381512.png)